4-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl naphthalene-1-carboxylate
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Overview
Description
4-{[(5Z)-4-OXO-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL NAPHTHALENE-1-CARBOXYLATE is a complex organic compound featuring a thiazolidine ring, a naphthalene moiety, and an oxolane substituent
Preparation Methods
The synthesis of 4-{[(5Z)-4-OXO-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL NAPHTHALENE-1-CARBOXYLATE typically involves multi-step organic reactions. The key steps include the formation of the thiazolidine ring, the introduction of the oxolane substituent, and the coupling with the naphthalene moiety. Common synthetic routes may involve:
Formation of Thiazolidine Ring: This can be achieved through the reaction of a thioamide with an α-haloketone under basic conditions.
Introduction of Oxolane Substituent: The oxolane group can be introduced via nucleophilic substitution reactions.
Coupling with Naphthalene Moiety: This step often involves palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Chemical Reactions Analysis
4-{[(5Z)-4-OXO-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL NAPHTHALENE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the thiazolidine and naphthalene rings.
Coupling Reactions: The compound can participate in cross-coupling reactions, facilitated by palladium catalysts.
Scientific Research Applications
This compound has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antitumor, antibacterial, and antiviral agent due to the presence of the thiazolidine ring.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{[(5Z)-4-OXO-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL NAPHTHALENE-1-CARBOXYLATE involves interaction with various molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The naphthalene moiety may intercalate with DNA, disrupting its function and leading to antitumor effects .
Comparison with Similar Compounds
Similar compounds include other thiazolidine derivatives and naphthalene-based molecules. Compared to these, 4-{[(5Z)-4-OXO-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL NAPHTHALENE-1-CARBOXYLATE is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C26H21NO4S2 |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
[4-[(Z)-[4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C26H21NO4S2/c28-24-23(33-26(32)27(24)16-20-7-4-14-30-20)15-17-10-12-19(13-11-17)31-25(29)22-9-3-6-18-5-1-2-8-21(18)22/h1-3,5-6,8-13,15,20H,4,7,14,16H2/b23-15- |
InChI Key |
MCHOAENZCCHVIV-HAHDFKILSA-N |
Isomeric SMILES |
C1CC(OC1)CN2C(=O)/C(=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC5=CC=CC=C54)/SC2=S |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C(=CC3=CC=C(C=C3)OC(=O)C4=CC=CC5=CC=CC=C54)SC2=S |
Origin of Product |
United States |
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